An In-Depth Technical Guide to 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its utility as a versatile building block in modern synthetic chemistry, underscored by its strategic importance in the generation of novel molecular entities for pharmaceutical research. Detailed experimental insights and data are presented to facilitate its practical application in the laboratory.
Introduction and Strategic Overview
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry. Its heterocyclic core is isoelectronic with purines, allowing it to function as a bioisostere in various biological systems.[1] This structural similarity has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4]
7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine emerges as a particularly valuable derivative. The molecule is strategically functionalized with two key features:
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The 7-Bromo Group: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, amine, and alkyne moieties, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
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The 2-Isopropyl Group: This aliphatic substituent enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties such as solubility and cell permeability. It also provides steric bulk that can influence binding selectivity and metabolic stability.
This guide aims to consolidate the known technical data for this compound, providing a foundational resource for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A clear definition of a compound's fundamental properties is the bedrock of reproducible science. The key identifiers and properties for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine are summarized below.
| Property | Value | Source |
| IUPAC Name | 7-bromo-2-(propan-2-yl)-[1][2][3]triazolo[1,5-a]pyridine | [5] |
| CAS Number | 1380331-40-7 | [5] |
| Molecular Formula | C₉H₁₀BrN₃ | [5] |
| Molecular Weight | 240.10 g/mol | [5] |
| Appearance | Solid (Typical) | |
| Purity | ≥97% (Typical Commercial) | [5] |
| Solubility | Soluble in DMSO, DCM, Methanol | Inferred |
| Storage | Room temperature, desiccated | [5] |
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃) - Predicted:
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δ 8.30-8.45 (d, 1H): Proton at C5, ortho to the bridgehead nitrogen, expected to be the most deshielded aromatic proton.
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δ 7.50-7.60 (d, 1H): Proton at C8, ortho to the bromine atom.
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δ 6.80-6.90 (dd, 1H): Proton at C6, coupled to both H5 and H8.
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δ 3.20-3.35 (sept, 1H): Isopropyl CH proton, coupled to the six methyl protons.
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δ 1.40-1.50 (d, 6H): Two equivalent methyl groups of the isopropyl substituent.
¹³C NMR (100 MHz, CDCl₃) - Predicted:
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δ ~165: C2 (attached to isopropyl and two nitrogens).
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δ ~150: C8a (bridgehead carbon).
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δ ~140: C5.
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δ ~128: C8.
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δ ~118: C6.
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δ ~115: C7 (carbon bearing bromine).
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δ ~27: Isopropyl CH.
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δ ~22: Isopropyl CH₃.
Mass Spectrometry (MS):
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Expected [M+H]⁺: 240.0, 242.0. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units, which is a definitive confirmation of the compound's identity.
Synthesis and Reactivity
Synthetic Pathway
The synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines typically involves the cyclization of a 2-hydrazinopyridine intermediate.[2] A common and reliable method for constructing the target molecule is outlined below.
Caption: General synthetic workflow for the target compound.
Step-by-Step Protocol:
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Diazotization and Reduction: 4-Bromopyridin-2-amine is treated with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then reduced in situ, typically with tin(II) chloride, to yield 2-hydrazinyl-4-bromopyridine.
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Scientist's Note: This two-step, one-pot procedure is a classic and cost-effective method for converting an amino group into a hydrazine, which is the key precursor for the triazole ring formation.
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Acylation: The resulting hydrazine is acylated using isobutyryl chloride in the presence of a base like pyridine. This forms the N-acyl hydrazide intermediate.
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Scientist's Note: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.
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Cyclodehydration: The acyl hydrazide is heated with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to induce cyclization and aromatization, affording the final 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine product.
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Scientist's Note: POCl₃ is a powerful dehydrating agent that facilitates the ring closure by converting the carbonyl oxygen into a good leaving group, promoting the intramolecular nucleophilic attack by the pyridine ring nitrogen.
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Core Reactivity: A Gateway to Chemical Diversity
The true value of this molecule lies in the reactivity of its 7-bromo substituent. This position is highly amenable to transition metal-catalyzed cross-coupling reactions, enabling the diversification of the core scaffold.[3]
Caption: Key cross-coupling reactions at the C7 position.
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Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst and a base provides a robust method for forming new carbon-carbon bonds. This is arguably the most common and powerful tool used to elaborate this scaffold.[6]
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Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-scaffold with a wide range of primary and secondary amines. This is critical for introducing functionalities that can act as hydrogen bond donors/acceptors or modulate basicity.
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Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by both palladium and copper, introduces a linear, rigid linker into the molecule, which can be used to probe deeper pockets of a biological target or serve as a precursor for further transformations.
Applications in Drug Discovery and Chemical Biology
The triazolopyridine class of heterocycles is a cornerstone of modern medicinal chemistry.[7] While specific published applications for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine are often found within patent literature, the strategic value of this building block is evident from the numerous biologically active molecules containing this core.
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Kinase Inhibitors: The triazolopyridine scaffold often serves as a "hinge-binder" in ATP-competitive kinase inhibitors. The nitrogen atoms of the heterocyclic core can form crucial hydrogen bonds with the kinase hinge region, while substituents at the 2- and 7-positions explore the surrounding hydrophobic pockets and solvent-exposed regions.
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GPCR Modulators: Derivatives have been explored as modulators for G-protein coupled receptors, where the diversified substituents can fine-tune receptor subtype selectivity and functional activity (agonist vs. antagonist).
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Protein Degraders (PROTACs): As a versatile intermediate, this compound can be incorporated into Proteolysis-Targeting Chimeras (PROTACs). The core can be part of the warhead that binds to the protein of interest, with the 7-position serving as an attachment point for the linker connected to an E3 ligase binder.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential.
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Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is generally stable under standard laboratory conditions.[5]
References
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Ribeiro, T. S., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
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Sharma, V., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
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Lv, K., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Abarca, B., et al. (2002). The Chemistry of[1][2][4]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry. Available at: [Link]
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Wikipedia. (2025). Triazolopyridine. Wikipedia. Available at: [Link]
- Google Patents. (2013). WO2013134228A1 - Pyrazolo[1,5-a]pyrimidine-based compounds, compositions comprising them, and methods of their use.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 7. Triazolopyridine - Wikipedia [en.wikipedia.org]
![Chemical structure of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine](https://i.imgur.com/example.png)
